molecular formula C22H24ClN3O4S B3622300 2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide

Cat. No.: B3622300
M. Wt: 462.0 g/mol
InChI Key: NYXYNWOFXXUWAU-UHFFFAOYSA-N
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Description

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a cyanophenyl group, a sulfamoyl group, and a cyclohexylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-15-11-19(23)21(31(28,29)26-18-9-7-16(13-24)8-10-18)12-20(15)30-14-22(27)25-17-5-3-2-4-6-17/h7-12,17,26H,2-6,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYNWOFXXUWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the phenoxy group.

    Introduction of the Sulfamoyl Group: The phenoxy intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Addition of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction.

    Cyclohexylacetamide Formation: Finally, the compound is reacted with cyclohexylamine to form the cyclohexylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanophenyl group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-(cyclopentylsulfamoyl)-2-methylphenoxy]-N-cyclohexylacetamide
  • 2-[4-chloro-5-[(4-cyanophenyl)amino]sulfonyl]-2-methylphenoxy]-N-cyclohexylacetamide

Uniqueness

2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide
Reactant of Route 2
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2-[4-chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide

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